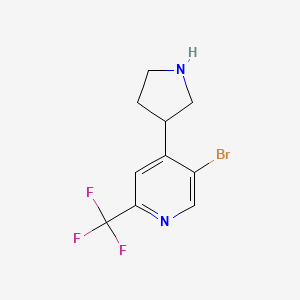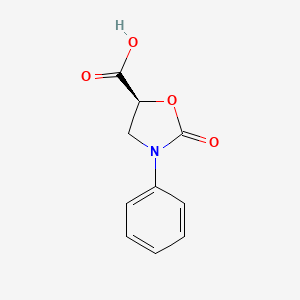![molecular formula C24H21ClN2O6 B12880285 Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate CAS No. 7061-86-1](/img/structure/B12880285.png)
Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is an aromatic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.88 g/mol . This compound is known for its complex structure, which includes a cyclohexyl group, a furan ring, and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate derivatives
- Other aromatic compounds with similar functional groups
Uniqueness
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
7061-86-1 |
|---|---|
Molekularformel |
C24H21ClN2O6 |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H21ClN2O6/c25-20-14-17(27(30)31)10-11-19(20)21-12-13-22(33-21)23(28)26-16-8-6-15(7-9-16)24(29)32-18-4-2-1-3-5-18/h6-14,18H,1-5H2,(H,26,28) |
InChI-Schlüssel |
SCIDQTLJBMIDTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
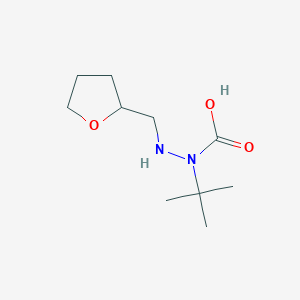
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
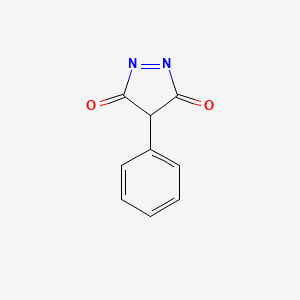
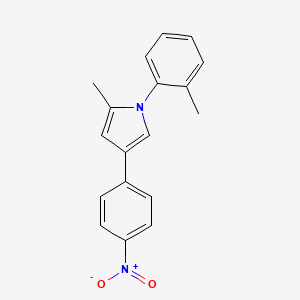


![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
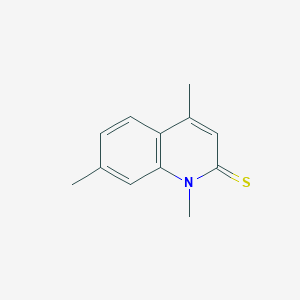
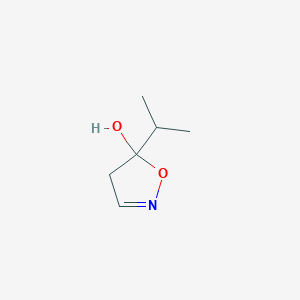
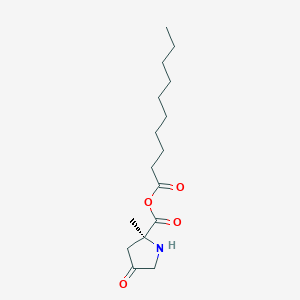
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
